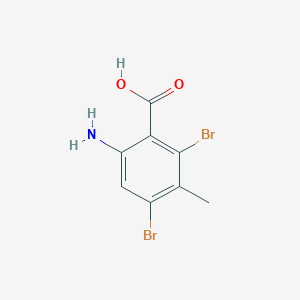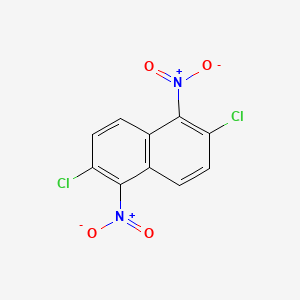
2,6-Dichloro-1,5-dinitronaphthalene
Vue d'ensemble
Description
2,6-Dichloro-1,5-dinitronaphthalene is an organic compound with the molecular formula C10H4Cl2N2O4 and a molecular weight of 287.06 g/mol . It is a beige solid that is soluble in chloroform and dichloromethane . This compound is primarily used as an intermediate in the synthesis of other chemicals, particularly polychlorinated naphthalenes, which have various industrial applications .
Méthodes De Préparation
2,6-Dichloro-1,5-dinitronaphthalene can be synthesized through the nitration of 2,6-dichloronaphthalene. The nitration process typically involves the use of mixed acids, such as nitric acid and sulfuric acid, under controlled temperature conditions . The reaction is carried out by slowly adding 2,6-dichloronaphthalene to the mixed acid solution and maintaining the temperature to ensure the formation of the desired dinitro compound . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing the generation of hazardous byproducts .
Analyse Des Réactions Chimiques
2,6-Dichloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and bases like sodium hydroxide for nucleophilic substitution . Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted naphthalenes and their derivatives .
Applications De Recherche Scientifique
2,6-Dichloro-1,5-dinitronaphthalene is used in scientific research for several purposes:
Mécanisme D'action
The mechanism by which 2,6-Dichloro-1,5-dinitronaphthalene exerts its effects involves the activation of cellular aryl hydrocarbon receptors (AhR) . Upon binding to AhR, the compound can induce various biochemical changes, including alterations in gene expression and enzyme activity . This activation pathway is crucial for understanding the compound’s toxicological and biological effects .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-1,5-dinitronaphthalene is similar to other dinitronaphthalene isomers, such as 1,3-dinitronaphthalene and 1,8-dinitronaphthalene . its unique structure, with chlorine atoms at the 2 and 6 positions, imparts distinct chemical properties and reactivity . Compared to its isomers, this compound is particularly useful in the synthesis of polychlorinated naphthalenes due to its specific substitution pattern .
Similar Compounds
- 1,3-Dinitronaphthalene
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
Propriétés
IUPAC Name |
2,6-dichloro-1,5-dinitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O4/c11-7-3-1-5-6(10(7)14(17)18)2-4-8(12)9(5)13(15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDSCHHIHWCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



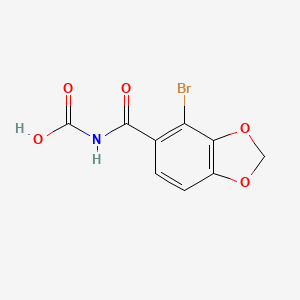
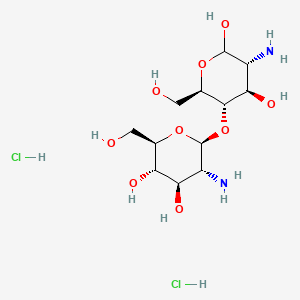
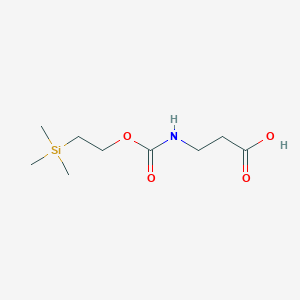

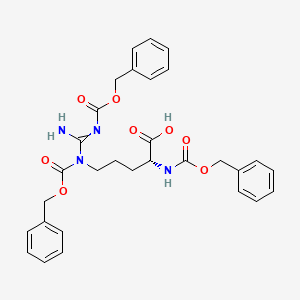
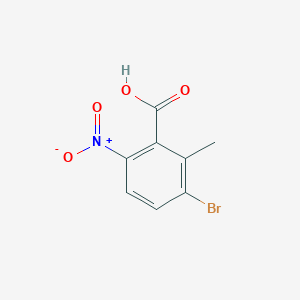
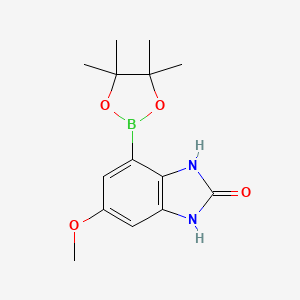

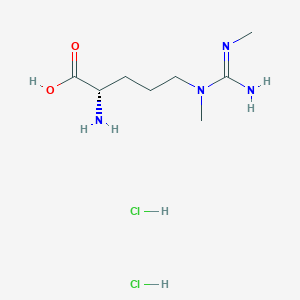

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
